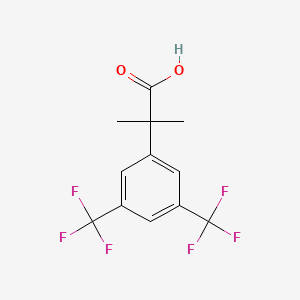

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLKRFYFNMCQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431524 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-70-0 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: A Key Intermediate in the Development of the NK1 Receptor Antagonist Netupitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a critical starting material in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document details the chemical and physical properties of the title compound, outlines its synthesis, and extensively discusses its pivotal role in the production of Netupitant. The guide further elaborates on the mechanism of action, pharmacokinetics, and clinical application of Netupitant in the prevention of chemotherapy-induced nausea and vomiting (CINV). Detailed experimental protocols for the synthesis of Netupitant from this compound are provided, alongside a depiction of the NK1 receptor signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic carboxylic acid derivative that has gained significant attention in the pharmaceutical industry as a key building block for the synthesis of Netupitant.[1] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is marketed as Akynzeo® for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[2] The unique structural features of this compound, particularly the presence of two trifluoromethyl groups on the phenyl ring, are crucial for the high binding affinity and selectivity of Netupitant for the NK1 receptor. This guide will provide an in-depth analysis of this important chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | [1] |

| CAS Number | 289686-70-0 | [3] |

| Molecular Formula | C₁₂H₁₀F₆O₂ | [3] |

| Molecular Weight | 300.20 g/mol | [3] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 105.5-107 °C | |

| Boiling Point | 232.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | [4] |

| pKa | 4.06 ± 0.14 (Predicted) |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. One common approach involves the methylation of a precursor acid.[5]

General Synthetic Scheme

A representative synthetic workflow for the preparation of this compound is depicted below.

Caption: General synthesis of this compound.

Experimental Protocol (Example from Patent Literature)

The following is a representative, generalized protocol based on descriptions in the patent literature.[4]

Step 1: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid

-

To a solution of 3,5-bis(trifluoromethyl)bromobenzene and diethyl malonate in a suitable solvent (e.g., toluene), a palladium catalyst and a base (e.g., sodium tert-butoxide) are added.

-

The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is then subjected to saponification using a strong base (e.g., NaOH or KOH) in a mixture of ethanol and water.

-

Following saponification, the reaction mixture is acidified (e.g., with HCl) to induce decarboxylation, yielding 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid.

-

The product is isolated by extraction and purified by recrystallization.

Step 2: Synthesis of this compound

-

2-(3,5-bis(trifluoromethyl)phenyl)acetic acid is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

The solution is cooled to a low temperature (e.g., -50 °C) and a strong base (e.g., n-butyllithium) is added dropwise.[5]

-

A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.[5]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with an acidic solution, and the product, this compound, is isolated by extraction and purified by recrystallization.

Role as a Key Intermediate in the Synthesis of Netupitant

The primary significance of this compound lies in its role as the acylating agent in the final step of Netupitant synthesis.

Synthesis of Netupitant

The synthesis of Netupitant involves the amidation of this compound with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[1]

Caption: Final step in the synthesis of Netupitant.

Experimental Protocol for Netupitant Synthesis

The following is a generalized experimental protocol for the synthesis of Netupitant from its precursors, based on available literature.[6][7]

-

This compound is converted to its corresponding acyl chloride by reacting with a chlorinating agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.[6]

-

In a separate reaction vessel, N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the amine solution.[6]

-

The freshly prepared 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride solution is then added dropwise to the amine solution at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate solution).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude Netupitant is then purified by column chromatography or recrystallization to yield the final product.

Biological Significance via Netupitant

While this compound itself is not known to possess significant biological activity, its derivative, Netupitant, is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.

Mechanism of Action of Netupitant

Netupitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system.[8] Substance P is a neuropeptide that plays a key role in the emetic reflex, particularly in the delayed phase of CINV.

NK1 Receptor Signaling Pathway

The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade. Netupitant competitively inhibits this interaction.

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of Netupitant.

Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit of its associated G-protein, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in neuronal excitation and the emetic response.[9] Netupitant blocks the initial binding of Substance P, thereby inhibiting this entire signaling cascade.

Pharmacokinetics and Efficacy of Netupitant

The pharmacokinetic and efficacy data for Netupitant are summarized in the tables below.

Table 1: Pharmacokinetic Properties of Netupitant

| Parameter | Value | Reference(s) |

| Bioavailability | ~60% | [10] |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [11] |

| Plasma Protein Binding | >99% | [2] |

| Metabolism | Primarily by CYP3A4 to three active metabolites (M1, M2, and M3). | [2][12] |

| Elimination Half-life | 80-90 hours | [13] |

| Route of Elimination | Primarily fecal | [2] |

Table 2: Efficacy and Potency of Netupitant

| Parameter | Value | Reference(s) |

| NK1 Receptor Binding Affinity (Ki) | 0.95 nM (for human NK1 in CHO cells) | [14][15] |

| NK1 Receptor Occupancy | >90% at 96 hours after a single oral dose | [13] |

| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | >98% of patients with no emesis in the acute phase (0-24h) | [11] |

| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | ~90% of patients with no emesis in the delayed phase (25-120h) | [11] |

Conclusion

This compound is a crucial chemical intermediate whose primary importance is derived from its role in the synthesis of the highly effective antiemetic drug, Netupitant. Its unique chemical structure directly contributes to the potent and selective NK1 receptor antagonism of Netupitant. This technical guide has provided a detailed overview of the properties, synthesis, and application of this key intermediate, offering valuable insights for professionals in the pharmaceutical sciences. The continued importance of Netupitant in supportive cancer care underscores the significance of its synthetic precursors, including this compound.

References

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]

- 5. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]

Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmacologically active compounds, including the NK1 receptor antagonist Netupitant.[1] Two primary synthetic pathways are detailed: the hydrolysis of a methyl ester precursor and a multi-step route commencing with a malonic ester synthesis. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the efficient laboratory-scale synthesis of this compound.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural features, particularly the presence of two trifluoromethyl groups, are often associated with enhanced metabolic stability and binding affinity in drug candidates. This guide explores two established methods for its synthesis, providing detailed procedural information to enable its preparation for research and development purposes.

Synthetic Route 1: Hydrolysis of Methyl Ester Precursor

This route involves a two-step process starting from the commercially available methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate. The first step is the methylation of the α-carbon, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate

A solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise, and the mixture is stirred for 1 hour at this temperature. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate.

Step 2: Synthesis of this compound

To a solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water is added an excess of lithium hydroxide monohydrate (approximately 3 equivalents). The suspension is degassed and stirred at room temperature for 72 hours. Upon completion, the organic solvents are removed under reduced pressure. The remaining aqueous residue is acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield this compound as a colorless solid.

Quantitative Data

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | LDA, Methyl Iodide | THF | -78 to RT | 12 | Not specified |

| 2 | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate | LiOH·H₂O | Methanol, THF, Water | RT | 72 | ~100 |

Synthetic Route 2: Malonic Ester Synthesis Pathway

This three-step synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene and utilizes a malonic ester synthesis approach to construct the carbon skeleton, followed by methylation to furnish the final product.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

To a solution of diethyl malonate (1.2 equivalents) in a suitable solvent such as toluene, a strong base like sodium hydride is added portionwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid

The crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is subjected to saponification and decarboxylation. This is typically achieved by heating the ester with a strong base, such as potassium hydroxide, in a mixture of ethanol and water. After the saponification is complete, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce decarboxylation. The resulting 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1 equivalent) is dissolved in an appropriate solvent like anhydrous THF and cooled to -5°C. A strong base, such as sodium hydride (2.5 equivalents), is added in portions, and the mixture is stirred for 1 hour. A methylating agent, such as dimethyl sulfate (1.5 equivalents), is then added dropwise, and the reaction is heated to 50°C for 10 hours. Following this, an aqueous solution of sodium hydroxide is added, and the mixture is stirred at 50°C for another 4 hours to saponify any remaining ester. After cooling, the solvent is removed under reduced pressure, and the residue is acidified. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to give the final product.[2]

Quantitative Data

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Overall Yield (%) |

| 1-3 | 3,5-bis(trifluoromethyl)bromobenzene | 1. Diethyl malonate, NaH; 2. KOH; 3. NaH, (CH₃)₂SO₄ | Toluene, THF, Ethanol/Water | Various | Various | 62[2] |

Visualized Workflows

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. Route 1, the hydrolysis of the corresponding methyl ester, is a high-yielding final step, but requires the synthesis of the methylated ester precursor. Route 2, the malonic ester synthesis pathway, provides a convergent approach from a commercially available starting material and has a reported overall yield of 62%. The choice of route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and data provided herein are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and synthesis methodologies. Furthermore, it contextualizes the compound's significance by exploring its application in the development of neurokinin-1 (NK1) receptor antagonists, such as Netupitant, and the associated signaling pathways. Detailed experimental protocols for synthesis and characterization are provided to support research and development activities.

Chemical Structure and Identification

This compound is a substituted propanoic acid featuring a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions.

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid[1] |

| CAS Number | 289686-70-0[2] |

| Molecular Formula | C₁₂H₁₀F₆O₂[3] |

| Molecular Weight | 300.2 g/mol [4] |

| InChI Key | ORLKRFYFNMCQIG-UHFFFAOYSA-N[1] |

| Synonyms | α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant Intermediate |

Physicochemical Properties

This compound is typically a white to yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Melting Point | 105.5-107 °C | [5][6] |

| Boiling Point | 232.5 °C at 760 mmHg | [5][6] |

| Density | 1.4 ± 0.1 g/cm³ | [5][6] |

| Flash Point | 94.4 ± 25.9 °C | [5][6] |

| XLogP3 | 4.1 | [5][6] |

| pKa (Predicted) | 4.06 ± 0.14 | |

| Refractive Index | 1.429 | [5][6] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Manufacturing

This compound is primarily synthesized as a crucial intermediate for the drug Netupitant.[7] Several synthetic routes have been developed, with a common approach involving the methylation of a phenylacetic acid derivative.

A general workflow for its synthesis is outlined below:

A detailed experimental protocol based on the hydrolysis of the corresponding methyl ester is provided in the Experimental Protocols section.

Role in Drug Development: A Precursor to NK1 Receptor Antagonists

The primary significance of this compound lies in its role as a key building block for the synthesis of neurokinin-1 (NK1) receptor antagonists.[2] Notably, it is a direct precursor to Netupitant, an antiemetic agent used to prevent chemotherapy-induced nausea and vomiting.[7]

The carboxylic acid group of the title compound is activated and then reacted with the secondary amine of the other major fragment of the Netupitant molecule to form the final amide bond.

The NK1 Receptor and its Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is implicated in pain transmission, inflammation, and the vomiting reflex.

By blocking the binding of Substance P to the NK1 receptor, antagonists like Netupitant prevent the initiation of this signaling cascade, thereby exerting their antiemetic effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Hydrolysis

This protocol describes the synthesis from its corresponding methyl ester.[2]

Materials:

-

α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester

-

Lithium hydroxide monohydrate

-

Methanol

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, suspend α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester (1.0 eq) in a mixture of methanol, water, and THF.

-

Add lithium hydroxide monohydrate (3.0 eq) to the suspension.

-

Degas the mixture and stir at room temperature for 72 hours.

-

Upon completion of the reaction, remove the solvents by distillation under reduced pressure.

-

Suspend the residue in 1 M hydrochloric acid and extract with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product as a colorless solid.[2]

Structural and Purity Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Expected Chemical Shifts (δ): 7.84 (s, 2H), 7.80 (s, 1H), 1.68 (s, 6H).[2]

-

-

¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in CDCl₃.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Resonances: Resonances corresponding to the quaternary carbons, methyl carbons, aromatic carbons (including those attached to the trifluoromethyl groups), and the carboxylic acid carbon are expected.

-

5.2.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A suitable gradient from a higher concentration of Solvent A to a higher concentration of Solvent B to ensure elution of the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas to calculate the percentage purity.

5.2.3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The expected [M-H]⁻ ion would be at m/z 300.06.

5.2.4. Elemental Analysis

-

Objective: To confirm the elemental composition (C, H).

-

Methodology: Combustion analysis.

-

Theoretical Values for C₁₂H₁₀F₆O₂:

-

C: 47.99%

-

H: 3.36%

-

-

Procedure: A precisely weighed sample is combusted in a stream of oxygen, and the resulting CO₂ and H₂O are quantified to determine the carbon and hydrogen content.

Biological Activity Assessment (of derived NK1 Antagonists)

While this compound is an intermediate, its ultimate utility is in producing biologically active molecules. The following is a representative protocol for evaluating the NK1 receptor binding affinity of a compound synthesized from this intermediate.

NK1 Receptor Radioligand Binding Assay:

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

-

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Substance P).

-

Test compound and unlabeled Substance P.

-

Assay buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Use a high concentration of unlabeled Substance P to determine non-specific binding.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Safety and Handling

This compound should be handled in a well-ventilated area.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust.[6]

GHS Hazard Statements (based on available data):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a well-characterized compound with significant importance in medicinal chemistry. Its robust synthesis and defined physicochemical properties make it a reliable intermediate for the production of high-value pharmaceuticals, particularly NK1 receptor antagonists. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. innoprot.com [innoprot.com]

- 4. 2-Methylpropanoic acid, TMS derivative [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of BXL-628

Introduction

BXL-628 is a novel, non-secosteroidal Vitamin D receptor (VDR) agonist. It has been investigated for its potential therapeutic applications, particularly in benign prostatic hyperplasia (BPH), due to its antiproliferative and pro-differentiative effects on prostate cells. This document provides a comprehensive overview of the available physicochemical data for BXL-628, details the experimental methodologies used to determine these properties, and visualizes its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of BXL-628 is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C31H34F2O3 |

| Molecular Weight | 492.6 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Insoluble in water. |

| LogP (Octanol/Water) | 5.8 |

| pKa | Not available |

Experimental Protocols

The methodologies for determining the key physicochemical properties are outlined below.

1. High-Performance Liquid Chromatography (HPLC)

Purity and stability of BXL-628 are typically assessed using reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength of 254 nm.

-

Procedure: A standard solution of BXL-628 is prepared in a suitable organic solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the area of the main peak to determine purity.

2. LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Method: Shake flask method (OECD Guideline 107).

-

Procedure:

-

A solution of BXL-628 is prepared in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of BXL-628 in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Mechanism of Action and Signaling Pathway

BXL-628 exerts its biological effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The signaling pathway is depicted below.

Caption: BXL-628 binds to the VDR, leading to gene expression changes.

The workflow for a typical in vitro cell proliferation assay to evaluate the efficacy of BXL-628 is outlined below.

Caption: Workflow for assessing the antiproliferative effects of BXL-628.

The Role of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in Neurokinin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical intermediate utilized in the synthesis of potent and selective neurokinin (NK) receptor antagonists. While this compound itself is not an active pharmaceutical ingredient, its bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity binding to neurokinin receptors. This technical guide delves into the mechanism of action of the downstream drug products, specifically focusing on NK1, NK3, and dual NK1/NK3 receptor antagonists. We will explore the signaling pathways, present quantitative binding data for exemplary compounds, and provide detailed experimental protocols for key assays used in their characterization.

Core Concepts: Neurokinin Receptors and Their Antagonists

Neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP) and Neurokinin B (NKB). These receptors are implicated in a wide range of physiological and pathological processes.

-

Neurokinin-1 (NK1) Receptor: Primarily activated by Substance P, the NK1 receptor is involved in pain transmission, inflammation, and the emetic reflex. Antagonists of the NK1 receptor are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting (CINV).[1][2]

-

Neurokinin-3 (NK3) Receptor: The primary endogenous ligand for the NK3 receptor is Neurokinin B. This receptor plays a crucial role in the regulation of reproductive hormones and thermoregulation. NK3 receptor antagonists are a novel non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause.

-

Dual NK1/NK3 Receptor Antagonists: These compounds block the activity of both NK1 and NK3 receptors, offering the potential for synergistic therapeutic effects, such as treating menopausal symptoms while also addressing associated mood and sleep disturbances.[3]

The therapeutic efficacy of antagonists derived from this compound stems from their ability to competitively block the binding of endogenous ligands to these receptors, thereby inhibiting downstream signaling cascades.

Quantitative Data: Binding Affinities of Key Antagonists

The bis(trifluoromethyl)phenyl group, a key feature of the title compound, is instrumental in the high binding affinity of several neurokinin receptor antagonists. Below is a summary of the binding affinities for representative antagonists.

| Compound | Target Receptor | Assay Type | Quantitative Value | Reference |

| Aprepitant | Human NK1 | Radioligand Binding | IC50 = 0.1 nM | [2] |

| Human NK3 | Radioligand Binding | IC50 = 300 nM | [2] | |

| Human NK2 | Radioligand Binding | IC50 = 4500 nM | [2] | |

| Fezolinetant | Human NK3 | Radioligand Binding | Ki = 19.9 - 22.1 nmol/L | [4] |

| Rhesus Monkey NK3 | Radioligand Binding | Ki = 26.9 - 34.7 nmol/L | [4] | |

| Rat NK3 | Radioligand Binding | Ki = 183 - 379 nmol/L | [4] | |

| Elinzanetant | Human NK1 | In vitro | pKi = 9.3 | [5][6] |

| Human NK3 | In vitro | pKi = 8.7 | [5][6] |

Signaling Pathways and Mechanism of Action

Upon activation by their endogenous ligands, NK1 and NK3 receptors, which are coupled to Gq/11 proteins, initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses. Neurokinin receptor antagonists competitively inhibit the initial step of this pathway: the binding of the endogenous ligand to the receptor.

Experimental Protocols

The characterization of neurokinin receptor antagonists relies on a variety of in vitro assays. Below are detailed protocols for two fundamental experiments: the radioligand binding assay to determine binding affinity and the calcium flux assay to measure functional antagonism.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for the NK1 or NK3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines overexpressing the human NK1 or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]His-Neurokinin B for NK3).

-

Test Compound: The unlabeled antagonist to be tested (e.g., aprepitant, fezolinetant).

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand (e.g., 1 µM aprepitant for NK1).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

2. Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Materials:

-

Cells: A cell line expressing the target neurokinin receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist: The endogenous ligand for the receptor (e.g., Substance P for NK1, Neurokinin B for NK3).

-

Test Compound: The antagonist to be evaluated.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: With injection capabilities.

2. Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period.

-

Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response as a function of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.

Conclusion

This compound serves as a vital starting material for the synthesis of a new generation of neurokinin receptor antagonists. The unique electronic properties of the bis(trifluoromethyl)phenyl group contribute significantly to the high binding affinity and selectivity of the final drug products. By competitively inhibiting the binding of endogenous ligands to NK1 and NK3 receptors, these antagonists effectively modulate key signaling pathways involved in emesis, thermoregulation, and other neurological processes. The experimental protocols outlined in this guide provide a framework for the continued research and development of novel therapeutics targeting the neurokinin system.

References

- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. tandfonline.com [tandfonline.com]

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid as a vitamin D receptor antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the compound 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid have not yielded public domain evidence of its activity as a Vitamin D Receptor (VDR) antagonist. This guide will, therefore, focus on the broader principles of VDR antagonism, utilizing well-characterized antagonists as examples to provide a comprehensive technical overview for research and development.

Executive Summary

The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of vitamin D, primarily regulating calcium homeostasis, bone metabolism, and cellular proliferation and differentiation. Its role in various pathological conditions has made it a significant target for therapeutic intervention. While VDR agonists have been explored for various applications, VDR antagonists represent a promising class of molecules for conditions characterized by excessive VDR activation. This technical guide provides a detailed exploration of VDR antagonism, including the molecular mechanisms, key experimental assays for characterization, and a summary of the activity of known VDR antagonists.

The Vitamin D Receptor Signaling Pathway

The genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), are mediated by the VDR.[1] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activator proteins, which in turn modulate the transcription of genes involved in a wide array of physiological processes.[1] One of the key target genes is CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol, thus forming a negative feedback loop.[3]

Figure 1: The Vitamin D Receptor (VDR) signaling pathway.

Mechanism of VDR Antagonism

VDR antagonists function by binding to the VDR, but unlike agonists, they do not induce the conformational changes necessary for the recruitment of co-activators.[4] This competitive binding effectively blocks the action of the endogenous agonist, calcitriol, thereby inhibiting the downstream signaling cascade. The primary mechanisms of VDR antagonism include:

-

Competitive Binding: Antagonists compete with calcitriol for binding to the VDR's ligand-binding pocket.

-

Inhibition of Co-activator Recruitment: Upon binding, antagonists induce a VDR conformation that is unable to effectively recruit co-activator proteins, thus preventing transcriptional activation.[4]

-

Promotion of Co-repressor Interaction: In some cases, antagonist binding may stabilize the interaction of VDR with co-repressor proteins, leading to active repression of gene transcription.[1]

Figure 2: Mechanism of VDR antagonism.

Quantitative Data on Well-Characterized VDR Antagonists

The following table summarizes the inhibitory concentrations (IC50) of several well-studied VDR antagonists. These values are crucial for comparing the potency of different compounds and for designing in vitro and in vivo experiments.

| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |

| MeTC7 | Fluorescence Polarization | VDR-LBD, SRC2-3 peptide | 2.9 µM | [5] |

| Cell-based Transactivation | HEK293 cells | 20.8 µM | [5] | |

| TEI-9647 | Gel Shift Assay | VDR-RXR binding | 2.5 nM | [1] |

| NBT Reduction Assay | HL-60 cells | 6.3 nM | [6] | |

| Biological Activity Assay | Not specified | 8.3 nM | [7] | |

| 2α,24,24-trimethyl-TEI-9647 | Biological Activity Assay | Not specified | 0.093 nM | [7] |

| ZK159222 | VDR-mediated Transcription | Not specified | 300 nM | [1] |

Experimental Protocols

The characterization of VDR antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for three key experiments.

VDR Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of VDR in a cellular context.

Principle: Cells are co-transfected with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE. In the presence of an agonist, VDR activates luciferase expression. An antagonist will compete with the agonist and reduce luciferase activity.

Workflow:

Figure 3: Workflow for a VDR reporter gene assay.

Detailed Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with a VDR expression vector and a reporter vector containing a VDRE-driven luciferase gene. A transfection reagent is used to facilitate DNA uptake.

-

Incubation: Allow the cells to recover and express the transfected plasmids for 24-48 hours.

-

Treatment: Treat the cells with a constant concentration of a VDR agonist (e.g., calcitriol) and varying concentrations of the test antagonist. Include appropriate controls (agonist alone, vehicle).

-

Incubation: Incubate the treated cells for another 18-24 hours to allow for luciferase expression.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control and plot the results against the antagonist concentration to determine the IC50 value.

Co-activator Recruitment Assay (Fluorescence Polarization)

This biochemical assay directly measures the ability of an antagonist to disrupt the interaction between the VDR and a co-activator peptide.

Principle: A fluorescently labeled co-activator peptide will have a low fluorescence polarization (FP) value when free in solution. Upon binding to the larger VDR protein, its rotation slows, resulting in a high FP value. An antagonist will prevent this interaction, leading to a decrease in the FP signal.

Workflow:

Figure 4: Workflow for a co-activator recruitment assay.

Detailed Methodology:

-

Reagent Preparation: Prepare an assay buffer and solutions of purified VDR ligand-binding domain (LBD) and a fluorescently labeled co-activator peptide (e.g., from SRC/p160 family).

-

Plate Setup: In a low-volume, black microplate, add the VDR-LBD and a VDR agonist to initiate the "active" conformation.

-

Antagonist Addition: Add serial dilutions of the test antagonist to the wells.

-

Peptide Addition: Add the fluorescently labeled co-activator peptide to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the antagonist concentration to calculate the IC50 value.

CYP24A1 Gene Expression Assay (qRT-PCR)

This assay quantifies the effect of a VDR antagonist on the expression of a key VDR target gene in a cellular system.

Principle: The expression of the CYP24A1 gene is strongly induced by VDR agonists. A VDR antagonist will inhibit this induction. The relative expression of CYP24A1 mRNA is measured using quantitative real-time polymerase chain reaction (qRT-PCR).

Workflow:

Figure 5: Workflow for a CYP24A1 gene expression assay.

Detailed Methodology:

-

Cell Treatment: Culture a relevant cell line (e.g., keratinocytes, colon cancer cells) and treat with a VDR agonist and varying concentrations of the antagonist for a specified time (e.g., 24 hours).[2]

-

RNA Isolation: Isolate total RNA from the cells using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for CYP24A1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of CYP24A1 using the ΔΔCt method. Plot the relative expression against the antagonist concentration.

Conclusion

The development of potent and selective VDR antagonists holds significant therapeutic promise. A thorough understanding of the VDR signaling pathway and the mechanisms of antagonism is fundamental for the rational design and evaluation of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for the characterization of VDR antagonists, from initial screening to cellular activity assessment. As research in this field continues, the application of these techniques will be instrumental in advancing novel VDR-targeted therapies into the clinic.

References

- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ZK159222 | VDR Antagonist | MCE [medchemexpress.cn]

- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS number and identifiers

This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, including its chemical identifiers, physicochemical properties, synthesis protocols, and its role in pharmaceutical development.

Chemical Identifiers and Properties

This compound is a fluorinated organic compound.[1][2] Its key identifiers and properties are summarized below.

| Identifier | Value |

| CAS Number | 289686-70-0[1][3][4] |

| Molecular Formula | C12H10F6O2[1][5][6] |

| Molecular Weight | 300.20 g/mol [1][6] |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid |

| Synonyms | α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant ITS-5, 2-(3,5-Bis-trifluoromethyl-phenyl)-2-methyl-propionic acid[1][2] |

| InChI Key | ORLKRFYFNMCQIG-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Physical Form | White to Yellow Solid |

| Melting Point | 105.5-107 °C[1][2] |

| Boiling Point | 232.5 °C at 760 mmHg (Predicted: 232.5±35.0 °C)[1][2] |

| Density | 1.4±0.1 g/cm³ (Predicted: 1.378±0.06 g/cm³)[1][2] |

| pKa | 4.06±0.14 (Predicted)[2] |

| XLogP3 | 4.1[1] |

| Flash Point | 94.4±25.9 °C[1] |

| Refractive Index | 1.429[1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[2][5] |

Role in Pharmaceutical Synthesis

This compound is a key reagent and intermediate in the synthesis of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists.[2][3] These antagonists are significant in the development of treatments for depression and for managing chemotherapy-induced nausea and vomiting.[2][7] A notable application is in the synthesis of Netupitant, an active ingredient in medications designed to prevent nausea.[7]

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been reported. Below are summaries of key methodologies.

Method 1: Hydrolysis of Methyl Ester

This method involves the hydrolysis of the corresponding methyl ester.[3]

-

Starting Material : α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester.

-

Reagents : Lithium hydroxide monohydrate (LiOH·H2O), methanol, water, tetrahydrofuran (THF).

-

Procedure :

-

The starting methyl ester (16.88 mmol) is suspended in a mixture of methanol (60 mL), water (20 mL), and THF (20 mL).[3]

-

Lithium hydroxide monohydrate (50.6 mmol) is added to the suspension.[3]

-

The mixture is degassed and stirred at room temperature for 3 days.[3]

-

Upon completion, the solvent is removed under reduced pressure.[3]

-

The residue is suspended in 1 M hydrochloric acid and extracted with ethyl acetate.[3]

-

The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the final product as a colorless solid.[3]

-

-

Yield : Approximately 100%.[3]

-

Confirmation : The structure is confirmed by 1H NMR (400 MHz, CDCl3): δ 7.84 (2H, s), 7.80 (1H, s), 1.68 (6H, s).[3]

Method 2: Multi-step Synthesis from Bromobenzene Derivative

This patented method starts from 3,5-bis(trifluoromethyl)bromobenzene.[7]

-

Step 1: Malonic Ester Synthesis : 3,5-bis(trifluoromethyl)bromobenzene reacts with diethyl malonate in the presence of a base to form a first intermediate.

-

Step 2: Saponification and Decarboxylation : The intermediate undergoes saponification and decarboxylation with a second alkali reagent to produce a second compound.

-

Step 3: Methylation : The second compound reacts with a methylation reagent (e.g., methyl sulfate) in the presence of a third base (e.g., sodium hydride) to yield the final product, this compound.[7] The product is then purified by recrystallization.[7]

Safety and Handling

The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment should be used during handling.[6]

-

H302 : Harmful if swallowed.[6]

-

H315 : Causes skin irritation.[6]

-

H319 : Causes serious eye irritation.[6]

-

H335 : May cause respiratory irritation.[6]

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling should occur in a well-ventilated place.[1]

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]

- 4. 289686-70-0|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. This compound | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]

A Technical Guide to the Structural Analogs and Derivatives of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical entity, recognized primarily as a crucial intermediate in the synthesis of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain transmission, and inflammation.[2] Consequently, antagonists of this receptor have significant therapeutic potential.

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity NK1 receptor binding.[3][4] This structural feature contributes to the lipophilicity and binding interactions within the receptor pocket. This guide provides an in-depth overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships (SAR), synthesis, and biological evaluation as NK1 receptor antagonists.

Structure-Activity Relationship (SAR) of Analogs and Derivatives

The following table summarizes the structure-activity relationship of various derivatives of this compound, highlighting the impact of structural modifications on their potency as NK1 receptor antagonists. The data underscores the importance of the core scaffold and provides insights for the rational design of novel antagonists.

| Compound ID | Structure / Modification | NK1 IC50 (nM) | Reference |

| Core Acid | This compound | >100,000 | [3][4] |

| Netupitant | N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl] amide derivative | 0.95 | [5] |

| Analog 1 | 2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide | Data not available | [6] |

| Analog 2 | N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide | 5-fold improved affinity vs. parent compound | [7] |

| Analog 3 | 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamide | Potent and balanced NK1/NK2 antagonist | [7] |

| Analog 4 | Tetrahydropyridine derivative with N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent | ED50 = 0.20-0.27 mg/kg (in vivo) | [8] |

Experimental Protocols

Synthesis of Netupitant from this compound

This protocol outlines the final amide coupling step in the synthesis of Netupitant.

Materials:

-

This compound

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine and DIPEA in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

-

Reaction Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield Netupitant.

In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.

-

[¹²⁵I]-Substance P (Radioligand)

-

Unlabeled Substance P (for non-specific binding)

-

Test compounds (analogs/derivatives)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Radioligand Addition: Add [¹²⁵I]-Substance P to each well at a final concentration equal to its Kd. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled Substance P.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.

Visualizations

NK1 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the NK1 receptor upon binding of Substance P.

Experimental Workflow for Screening NK1 Receptor Antagonists

Caption: A typical workflow for the discovery and development of novel NK1 receptor antagonists.

References

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide | C31H33F7N4O3S | CID 44241723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dual neurokinin NK(1)/NK(2) antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides and 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Hypercalcemic Vitamin D Analogs: From Bench to Bedside

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth guide provides a comprehensive literature review of non-hypercalcemic vitamin D analogs. It delves into their mechanism of action, the structural modifications that confer reduced calcemic activity, and their therapeutic applications in various diseases. The document summarizes key quantitative data in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate complex biological pathways and workflows.

Introduction: The Vitamin D Dichotomy

The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), is a principal regulator of calcium and phosphate homeostasis.[1][2] Beyond this classical role, 1,25(OH)2D3 exhibits potent non-calcemic activities, including the inhibition of cell proliferation, induction of cell differentiation, and modulation of the immune system.[1][2][3] These pleiotropic effects have opened avenues for therapeutic applications in hyperproliferative and autoimmune disorders such as psoriasis, cancer, and secondary hyperparathyroidism.[1][4]

However, the clinical utility of 1,25(OH)2D3 for these non-calcemic indications is severely restricted by its primary physiological function. The supraphysiological doses required to achieve therapeutic effects often lead to hypercalcemia (abnormally high serum calcium levels) and hypercalciuria, posing significant toxicity risks.[1][2][5] This therapeutic dilemma has driven the development of synthetic vitamin D analogs engineered to dissociate the beneficial anti-proliferative and immunomodulatory actions from the adverse calcemic effects.[1][2][6] Over the last three decades, thousands of analogs have been synthesized, leading to several clinically successful drugs that form the cornerstone of treatment for conditions like psoriasis and secondary hyperparathyroidism.[2][7][8]

This guide explores the core principles behind the design of these selective agents, their mechanisms of action, key experimental evaluation techniques, and their current and future therapeutic roles.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of 1,25(OH)2D3 and its analogs are primarily mediated through the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily.[3]

Genomic Pathway: The canonical mechanism of action is genomic.[8][9] The process involves several key steps:

-

Ligand Binding: The lipophilic vitamin D analog enters the cell and binds to the VDR in the cytoplasm or nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the VDR.

-

Heterodimerization: The ligand-activated VDR forms a heterodimer with the retinoid X receptor (RXR).[9]

-

DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes.[3][9]

-

Transcriptional Regulation: Upon binding to a VDRE, the complex recruits a suite of co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and either enhance or repress the transcription of target genes.[9] Genes regulated by this pathway are involved in calcium transport, bone metabolism, cell cycle control, and immune responses.

Caption: Genomic signaling pathway of vitamin D analogs.

Rational Design of Non-Hypercalcemic Analogs

The primary goal in designing these analogs is to enhance the desired therapeutic actions (e.g., anti-proliferative, pro-differentiative) while minimizing calcemic side effects. This is achieved through specific structural modifications to the parent 1,25(OH)2D3 molecule.

-

Side-Chain Modifications: The side-chain is a critical site for metabolism by the enzyme CYP24A1, which initiates the catabolism of 1,25(OH)2D3.[8] Modifications in this region can block or slow down this degradation, increasing the analog's biological half-life. Changes can also alter the interaction with the VDR's ligand-binding pocket, favoring a conformation that leads to selective gene transcription.

-

Example: 22-oxacalcitriol (Maxacalcitol) has an oxygen atom replacing carbon-22, which alters its metabolic profile and reduces calcemic activity.[9]

-

-

A-Ring Modifications: The 1α-hydroxyl group on the A-ring is essential for biological activity. Modifications at other positions, such as C-2, can influence the stability of the A-ring conformation and its interaction with the VDR, leading to differential gene activation.

-

Example: Eldecalcitol (ED-71) has a hydroxypropoxy group at the 2β position, which is thought to contribute to its preferential effects on bone with reduced hypercalcemia.[10]

-

-

C/D-Ring and Triene System Modifications: Alterations to the core ring structure can create analogs with unique shapes.

-

Example: 19-nor analogs, like Paricalcitol, lack the C-19 methylene group. This modification is known to reduce calcemic and phosphaturic effects while retaining the ability to suppress parathyroid hormone (PTH).[11]

-

Caption: Logic diagram for developing non-hypercalcemic analogs.

Quantitative Data on Key Vitamin D Analogs

The following tables summarize the biological activities of several important non-hypercalcemic vitamin D analogs compared to the native hormone, 1,25(OH)2D3.

Table 1: VDR Binding and In Vitro Potency of Selected Analogs

| Analog | Target Cell Line | VDR Relative Binding Affinity (RBA) vs. 1,25(OH)2D3 | Antiproliferative/Prodifferentiative Potency (Relative to 1,25(OH)2D3) | Reference |

| Paricalcitol | - | Similar to 1,25(OH)2D2 | - | [11] |

| Maxacalcitol (OCT) | - | Lower | Potent PTH suppression | [8] |

| Eldecalcitol (ED-71) | Osteoblasts | Higher | Potent bone mass increase | [10] |

| Calcipotriol | Keratinocytes | ~1% | Similar | [12] |

| Seocalcitol (EB1089) | MCF-7 (Breast Cancer) | ~50% | 10-100x more potent | |

| 1,25cD3 | MCF-7 (Breast Cancer) | 2x higher | As effective | [11][13] |

| 2MD (2-methylene-19-nor-(20S)-1α,25(OH)2D3) | HL-60 | - | 10x more potent (differentiation) | [11] |

Table 2: In Vivo Efficacy and Calcemic Effects in Animal Models

| Analog | Animal Model | Therapeutic Endpoint | Key Finding | Calcemic Effect | Reference |

| Paricalcitol | Uremic Rats | PTH Suppression | Suppresses PTH effectively. | Less hypercalcemia than calcitriol. | [9] |

| Eldecalcitol (ED-71) | Ovariectomized Rats | Increased Bone Mass | Greater increase in lumbar bone mass than alfacalcidol. | Diminished effect on intestinal calcium absorption. | [10] |

| Seocalcitol (EB1089) | Nude Mice (Tumor Xenograft) | Tumor Growth Inhibition | Potent inhibition of tumor growth. | Significantly lower than 1,25(OH)2D3. | [14] |

| 2MD | 5/6-Nephrectomy Rats | PTH Suppression | Dramatically suppressed PTH. | No change in serum calcium or phosphorus at effective doses. | [15][16] |

| QW-1624-F2-2 | Skin Cancer Model | Tumor Progression | Inhibits tumor progression. | Non-hypercalcemic. | [11][13] |

Table 3: Overview of Clinically Approved/Investigated Analogs

| Analog Name (Brand Name) | Approved/Investigated Indication | Key Structural Modification | Primary Therapeutic Advantage |

| Calcipotriol (Dovonex®, Daivonex®) | Psoriasis[17][18] | Side-chain modification | Effective anti-proliferative action on keratinocytes with low systemic absorption and calcemic risk.[17] |

| Tacalcitol | Psoriasis[17][18] | Side-chain modification | Similar to calcipotriol, used for mild to moderate psoriasis.[18] |

| Calcitriol (Rocaltrol®, Silkis®) | Psoriasis, Osteoporosis, Secondary Hyperparathyroidism[13][18] | (Active hormone, no modification) | Used topically for psoriasis to limit systemic effects; oral use requires careful monitoring.[18] |

| Paricalcitol (Zemplar®) | Secondary Hyperparathyroidism[19] | 19-nor, D2 analog | Selectively suppresses PTH with significantly less impact on serum calcium and phosphorus.[20] |

| Doxercalciferol (Hectorol®) | Secondary Hyperparathyroidism[19] | 1α-hydroxy D2 pro-drug | Pro-drug converted to active form in the liver, offering PTH suppression.[9] |

| Maxacalcitol (Oxarol®) | Secondary Hyperparathyroidism, Psoriasis[19][21] | 22-oxa modification | Suppresses PTH while having low calcemic activity.[9] |

| Eldecalcitol (Edirol®) | Osteoporosis[22] | 2β-hydroxypropoxy A-ring modification | Preferential effects on increasing bone mineral density with reduced calcemic potential.[10] |

Key Experimental Protocols

Evaluating the therapeutic potential and safety of new vitamin D analogs requires a standardized set of in vitro and in vivo assays.

Vitamin D Receptor (VDR) Binding Assay

-

Principle: A competitive radioligand binding assay to determine the affinity of an analog for the VDR relative to 1,25(OH)2D3.

-

Methodology:

-

VDR Source Preparation: A source of VDR, typically recombinant human VDR or a protein extract from calf thymus, is prepared and quantified.

-

Competitive Incubation: A constant amount of radiolabeled [3H]-1,25(OH)2D3 is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test analog.

-

Separation: After incubation, bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the VDR-ligand complex binds to the HAP, which is then pelleted by centrifugation.

-